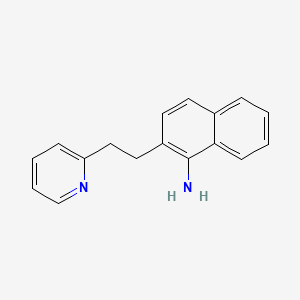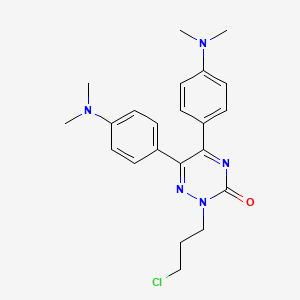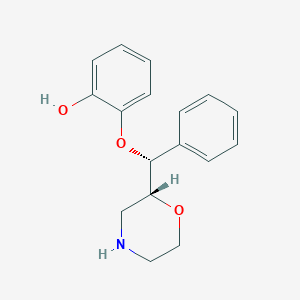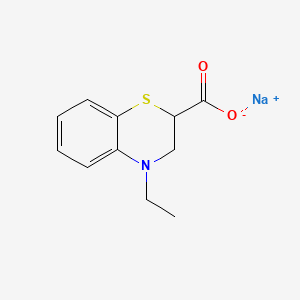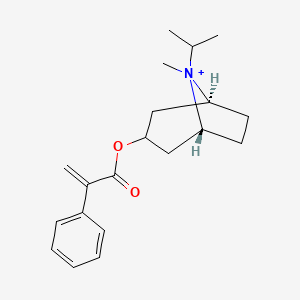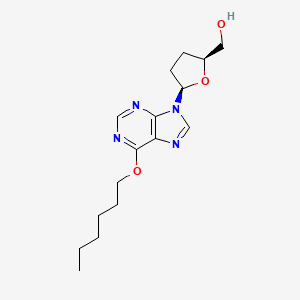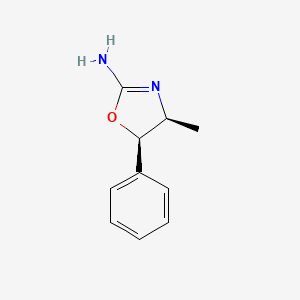
4-Methylaminorex, cis-(+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylaminorex, cis-(+/-)- is a stimulant drug belonging to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories. This compound is known for its stimulant effects, which are comparable to those of methamphetamine but with a longer duration. It exists as four stereoisomers: (±)-cis and (±)-trans, with the (±)-cis isomers being the form used recreationally .
Métodos De Preparación
4-Methylaminorex, cis-(+/-)- can be synthesized from dl-phenylpropanolamine in one step by cyclization with cyanogen bromide. This method sometimes involves preparing cyanogen bromide in situ by reacting sodium cyanide with bromine. Alternate synthesis routes involve more steps, such as replacing cyanogen bromide with sodium or potassium cyanate to form an intermediate, which is then reacted with concentrated hydrochloric acid .
Análisis De Reacciones Químicas
4-Methylaminorex undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other substituents, often using reagents like sodium iodide or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference standard in forensic science for the identification of similar stimulant compounds.
Biology: Research has focused on its effects on the central nervous system and its potential as a model compound for studying stimulant abuse.
Medicine: Although not widely used in clinical settings, it has been investigated for its anorectic (appetite-suppressing) properties.
Industry: Its stimulant properties have led to its use in the development of new psychoactive substances.
Mecanismo De Acción
4-Methylaminorex exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to heightened alertness, increased energy, and euphoria. The compound acts on molecular targets including monoamine transporters and receptors, influencing various pathways involved in mood regulation and reward .
Comparación Con Compuestos Similares
4-Methylaminorex is often compared to other stimulants such as methamphetamine, cocaine, and amphetamine. While it shares similar stimulant effects, it is unique in its longer duration of action and different chemical structure. Similar compounds include:
Methamphetamine: Known for its potent stimulant effects and high potential for abuse.
Cocaine: A powerful stimulant with a shorter duration of action compared to 4-Methylaminorex.
Amphetamine: Another stimulant with effects similar to 4-Methylaminorex but with a different chemical structure.
Propiedades
Número CAS |
75493-87-7 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1 |
Clave InChI |
LJQBMYDFWFGESC-CBAPKCEASA-N |
SMILES isomérico |
C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |
SMILES canónico |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


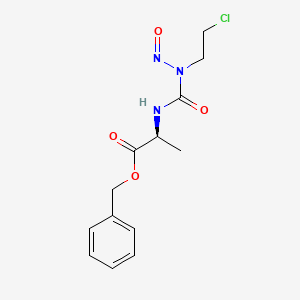
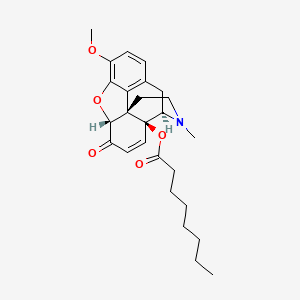
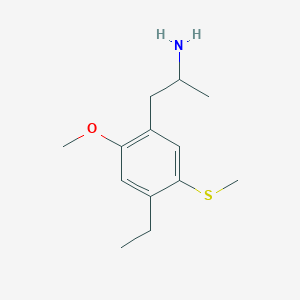

![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
